2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine
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Overview
Description
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as organolithium or organomagnesium compounds are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted pyrrolidines on various biological targets. It serves as a model compound to investigate the structure-activity relationships of pyrrolidine derivatives .
Medicine: Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of agrochemicals and performance materials .
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Molecular Targets and Pathways:
Receptors: The compound can interact with G-protein-coupled receptors (GPCRs) and ion channels, influencing signal transduction pathways.
Comparison with Similar Compounds
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride: A salt form of the compound with similar properties.
(S)-α,α-[3,5-Bis(trifluoromethyl)phenyl]prolinol trimethylsilyl ether: A related compound with a similar trifluoromethyl-substituted phenyl group.
Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C13H16F3N |
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Molecular Weight |
243.27 g/mol |
IUPAC Name |
2-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)13(14,15)16/h3-6,17H,2,7-9H2,1H3 |
InChI Key |
ZPHAWEAOUAXGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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